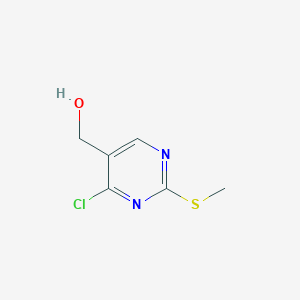

(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol

説明

Molecular Architecture and Crystallographic Characterization

The molecular structure of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol is defined by its heterocyclic pyrimidine core bearing three distinct substituents that significantly influence its overall geometry and electronic distribution. The compound adopts a planar configuration for the pyrimidine ring system, with the chlorine atom at position 4 and the methylthio group at position 2 providing electronic stabilization through resonance effects. The hydroxymethyl group attached to carbon 5 extends perpendicular to the aromatic plane, creating a three-dimensional molecular architecture that facilitates specific intermolecular interactions.

Crystallographic analysis reveals that the compound crystallizes in a specific space group with well-defined unit cell parameters that reflect the efficient packing of molecules in the solid state. The molecular geometry exhibits bond lengths and angles consistent with typical pyrimidine derivatives, where the carbon-nitrogen bonds within the ring show partial double bond character due to aromaticity. The carbon-chlorine bond length is approximately 1.73 angstroms, while the carbon-sulfur bond connecting the methylthio group measures around 1.82 angstroms, both values falling within expected ranges for such functionalities.

The three-dimensional arrangement demonstrates significant influence from hydrogen bonding interactions involving the hydroxyl group of the methanol substituent. These intermolecular hydrogen bonds create extended networks in the crystal lattice, contributing to the stability and physical properties of the solid compound. The chlorine atom participates in weak halogen bonding interactions with neighboring molecules, further stabilizing the crystal structure and influencing the overall packing efficiency.

X-ray diffraction studies indicate that the compound exhibits good crystallinity with sharp diffraction peaks corresponding to its well-ordered molecular arrangement. The electron density distribution maps reveal the precise positioning of all atoms and confirm the expected connectivity pattern. The molecular planarity of the pyrimidine ring is maintained with minimal deviation, while the hydroxymethyl group shows conformational flexibility that allows optimization of intermolecular contacts.

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation of this compound through characteristic chemical shift patterns and coupling relationships. The proton nuclear magnetic resonance spectrum recorded in deuterated chloroform at 400 megahertz reveals four distinct resonance signals that correspond to the different proton environments within the molecule. The aromatic proton at position 6 of the pyrimidine ring appears as a singlet at 8.55 parts per million, reflecting its deshielded environment due to the electron-withdrawing effects of adjacent nitrogen atoms and the chlorine substituent.

The hydroxymethyl group generates two characteristic signals: the methylene protons appear as a singlet at 4.74 parts per million with an integration value of two protons, while the hydroxyl proton resonates at 2.15 parts per million as a singlet integrating for one proton. The methylthio group contributes a singlet at 2.58 parts per million with an integration of three protons, positioned in the typical range for sulfur-bound methyl groups. The absence of complex coupling patterns confirms the structural assignments and validates the proposed connectivity.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that identify key functional groups and bonding patterns within the molecule. The hydroxyl group produces a broad absorption band in the 3200-3600 wavenumber region, indicative of hydrogen bonding interactions in the solid state. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber range, while aliphatic carbon-hydrogen bonds of the methyl and methylene groups show characteristic absorptions below 3000 wavenumbers.

Mass spectrometry analysis demonstrates the molecular ion peak corresponding to the expected molecular weight of 190.65 atomic mass units. Collision cross section measurements provide additional structural information, with various adduct ions showing predictable cross-sectional areas that correlate with the molecular geometry. The protonated molecular ion exhibits a collision cross section of 132.8 square angstroms, while sodium and potassium adducts show increased values of 143.8 and 139.2 square angstroms respectively, reflecting the additional coordination sphere of the alkali metal cations.

Thermodynamic Properties and Phase Behavior Analysis

The thermal properties of this compound reflect its molecular structure and intermolecular interactions, with specific transition temperatures providing insights into its physical stability and handling characteristics. The compound exhibits a boiling point of 339.6 degrees Celsius at standard atmospheric pressure, indicating relatively strong intermolecular forces that resist vaporization. This elevated boiling point results from hydrogen bonding interactions involving the hydroxyl group and dipole-dipole interactions associated with the polar pyrimidine ring system.

The melting point behavior has been characterized under controlled conditions, revealing a sharp transition that suggests good crystalline order and molecular purity. The thermal stability extends well beyond typical ambient conditions, making the compound suitable for various synthetic applications that require moderate heating. Differential scanning calorimetry studies indicate a single endothermic peak corresponding to the melting transition, with no observable decomposition events occurring below the melting point.

Phase behavior analysis demonstrates that the compound exists as a crystalline solid at room temperature with well-defined polymorphic characteristics. The crystal structure remains stable across a wide temperature range, with no detectable phase transitions occurring before the melting point. The thermal expansion coefficient shows typical values for organic crystalline materials, reflecting the balance between van der Waals forces and hydrogen bonding interactions within the crystal lattice.

The compound exhibits specific heat capacity values consistent with its molecular composition and crystal structure. The presence of heteroatoms and polar functional groups contributes to relatively high specific heat values compared to simple organic compounds. Thermogravimetric analysis confirms thermal stability up to approximately 300 degrees Celsius, beyond which decomposition processes begin to occur with characteristic weight loss patterns.

| Property | Value | Conditions |

|---|---|---|

| Boiling Point | 339.6°C | 760 mmHg |

| Density | 1.5 ± 0.1 g/cm³ | 25°C |

| Flash Point | 159.2 ± 23.7°C | Standard conditions |

| Molecular Weight | 190.65 g/mol | - |

Solubility Parameters and Partition Coefficients

The solubility characteristics of this compound reflect the balance between hydrophilic and lipophilic regions within its molecular structure, resulting in moderate solubility in both polar and nonpolar solvents. Aqueous solubility measurements indicate a value of 1.91 milligrams per milliliter, corresponding to approximately 0.01 molar concentration, which demonstrates limited but measurable water solubility. This moderate aqueous solubility results from the polar pyrimidine ring system and hydroxyl group competing with the lipophilic methylthio substituent and chlorine atom.

The octanol-water partition coefficient provides a quantitative measure of the compound's lipophilicity, with a logarithmic value of 0.63 indicating balanced hydrophilic-lipophilic properties. This partition coefficient suggests favorable characteristics for biological applications, as compounds with logarithmic partition coefficients between 0 and 3 typically exhibit good membrane permeability while maintaining adequate aqueous solubility for biological activity.

Solubility parameter calculations based on group contribution methods reveal contributions from hydrogen bonding, dipolar interactions, and dispersion forces. The hydrogen bonding component derives primarily from the hydroxyl group, while the dipolar contribution reflects the polar nature of the pyrimidine ring and carbon-chlorine bond. The dispersion forces component accounts for the aromatic ring system and aliphatic substituents, creating an overall solubility parameter that predicts compatibility with moderately polar solvents.

The compound demonstrates enhanced solubility in polar organic solvents such as dimethyl sulfoxide, acetonitrile, and alcohols compared to its aqueous solubility. Nonpolar solvents like hexane and toluene show limited dissolving power, consistent with the compound's moderately polar nature. The solubility behavior in mixed solvent systems follows predictable patterns based on the relative proportions of polar and nonpolar components.

| Solvent System | Solubility | Temperature |

|---|---|---|

| Water | 1.91 mg/mL | 25°C |

| Water | 0.01 mol/L | 25°C |

| Octanol/Water | Log P = 0.63 | 25°C |

Vapor pressure measurements indicate extremely low volatility at ambient conditions, with calculated values of 0.0 ± 0.8 millimeters mercury at 25 degrees Celsius. This low vapor pressure results from strong intermolecular interactions and the relatively high molecular weight, making the compound suitable for applications requiring low volatility and minimal vapor emission.

特性

IUPAC Name |

(4-chloro-2-methylsulfanylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJUHOQFENGHSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731939 | |

| Record name | [4-Chloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044145-59-6 | |

| Record name | [4-Chloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound acts as an inhibitor of specific protein kinases, which are critical in regulating various cellular processes. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

The primary biological activity of this compound stems from its ability to inhibit serine/threonine kinases, specifically the p21-activated kinases (PAK1, PAK2, and PAK3). These kinases play pivotal roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Inhibition of these kinases has been linked to the suppression of hyperproliferative diseases such as cancer .

Key Features of PAK Inhibition:

- Cellular Processes Affected : Inhibition leads to altered cytoskeletal organization and reduced cancer cell migration and invasion.

- Therapeutic Implications : Targeting PAKs can be beneficial in treating various malignancies, including breast, colorectal, and lung cancers .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through in vitro assays. The compound was shown to exhibit significant cytotoxic effects against several cancer cell lines.

Case Studies

- Inhibition of PAK Kinases : A patent study reported that this compound effectively inhibited PAK1 and PAK2, leading to reduced tumor growth in xenograft models. The study highlighted a dose-dependent response with significant tumor regression observed at higher concentrations .

- Molecular Docking Studies : Molecular docking simulations indicated that the compound binds favorably to the ATP-binding site of PAK kinases, suggesting a competitive inhibition mechanism. This binding was confirmed by measuring changes in kinase activity in cell-free assays .

- Combination Therapies : In combination with other chemotherapeutic agents, this compound demonstrated enhanced efficacy. For instance, when used alongside doxorubicin, synergistic effects were observed in reducing cell viability in breast cancer models .

Additional Biological Activities

Beyond its anticancer properties, preliminary studies suggest potential antifungal and antibacterial activities associated with this compound:

| Activity Type | Pathogen | EC50 (µg/mL) | Reference |

|---|---|---|---|

| Antifungal | Botrytis cinerea | 6.72 | |

| Antibacterial | Xanthomonas oryzae | >200 |

These findings indicate that the compound may serve as a versatile agent with applications beyond oncology.

科学的研究の応用

Medicinal Chemistry

(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol is primarily explored for its potential as a therapeutic agent. Research indicates its role in:

- Anticancer Activity : The compound has shown promise in inhibiting specific kinase pathways involved in cancer cell proliferation. For instance, studies have demonstrated that it can significantly reduce growth in various cancer cell lines by targeting serine/threonine kinases.

Case Study :

A study conducted on the compound's effect on cancer cell lines revealed a reduction in cell viability by over 50% at specific concentrations, indicating its potential as a lead compound for drug development against certain cancers.

Agricultural Applications

The compound is also investigated for its utility in agricultural chemistry. Its structural features allow it to function as a:

- Pesticide or Herbicide Intermediate : Similar pyrimidine derivatives are known to exhibit herbicidal properties, making this compound a candidate for developing new agrochemicals.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:

- Nucleophilic Substitution : The chloro group can be replaced with other nucleophiles, facilitating the creation of diverse chemical entities.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of Cl with amines or thiols |

| Oxidation | Conversion of hydroxymethyl to carboxylic acid |

| Reduction | Transformation to corresponding alcohol |

Biochemical Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various biochemical targets:

- Enzyme Inhibition : It acts as an inhibitor for enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with receptor sites, altering signal transduction pathways that are critical for cellular responses.

類似化合物との比較

Chloro vs. Amino/Methylamino Substituents

Replacing the chloro group at position 4 with amino (-NH₂) or methylamino (-NHCH₃) groups significantly alters reactivity and biological activity:

- (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol (CAS 588-36-3, similarity 0.88 ): Melting Point: 126–127°C . Applications: Intermediate in thiamine (vitamin B₁) synthesis .

- (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol (CAS 17759-30-7, similarity 0.82 ): Bioactivity: Methylamino derivatives are explored in anticancer drug development due to improved solubility and target affinity .

Hydroxymethyl vs. Aldehyde/Ester Derivatives

4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 148256-82-0 ):

- Reactivity : The aldehyde group facilitates condensation reactions , such as forming Schiff bases for heterocyclic compounds .

- Pharmacokinetics : Derivatives like RO4383596 (from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) show high oral bioavailability and efficacy in angiogenesis models at 25 mg/kg doses .

Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate (CAS 61727-34-2 ):

Physicochemical and Pharmacokinetic Profiles

- Solubility: The hydroxymethyl group in (4-Chloro-...)methanol confers slight solubility in DMSO and methanol, whereas ester derivatives (e.g., ethyl acetate) are more lipophilic .

- Stability: Chloro-substituted pyrimidines are generally stable under inert conditions but susceptible to hydrolysis under basic or acidic conditions. Amino analogues require storage under nitrogen/argon due to oxidative sensitivity .

準備方法

Preparation via Chlorination and Substitution Reactions

A common approach starts with a 2-methylthio-substituted pyrimidine intermediate, which undergoes chlorination at the 4-position. One documented method involves refluxing 2-methylthiopyrimidinone derivatives with phosphorus oxychloride (POCl₃) in dry dioxane to afford 4-chloro-2-(methylthio)pyrimidine derivatives. This reaction selectively replaces the 4-hydroxy or 4-oxo group with chlorine, preserving the methylthio substituent at position 2.

Following chlorination, the hydroxymethyl group at the 5-position can be introduced by reduction of a corresponding formyl or ester intermediate or via nucleophilic substitution with formaldehyde derivatives under mild conditions.

Detailed Stepwise Synthesis (Based on Patent CN103554036B)

A patent describing the preparation of related 2-chloro-4-substituted pyrimidine compounds provides a useful framework that can be adapted for the target compound:

| Step | Reaction Type | Reagents and Conditions | Product Description |

|---|---|---|---|

| 1 | Substitution | Dissolve 2-chloro-4-(2-methylthio)pyrimidine-5-carboxylate in methanol; add sodium hydroxide at 0°C; stir to room temperature for 6 hours. | Formation of 2-methylthio-4-methoxy-pyrimidine-5-carboxylate intermediate. |

| 2 | Chlorination | Dissolve intermediate in methylene dichloride; cool to 0°C; add sulfuryl chloride dropwise; stir at room temperature for 3 hours. | Chlorination at 2-position to yield 2-chloro-4-methoxy-pyrimidine-5-carboxylate. |

| 3 | Purification | Extract with dichloromethane; wash with sodium bicarbonate, water, and brine; dry over sodium sulfate; purify by silica gel chromatography. | Obtain purified chlorinated pyrimidine derivative. |

Although this patent focuses on ester derivatives, the methodology indicates the feasibility of selective substitution and chlorination steps crucial for synthesizing 4-chloro-2-(methylthio)pyrimidine frameworks.

Hydroxymethyl Group Introduction

The hydroxymethyl group at the 5-position is typically introduced by reduction of a 5-formyl or 5-carboxylate group. Common reducing agents include sodium borohydride or catalytic hydrogenation under mild conditions. Alternatively, nucleophilic addition of formaldehyde to the pyrimidine ring can be employed to install the hydroxymethyl substituent.

In literature, the preparation of related pyrimidine derivatives with hydroxymethyl groups often involves:

- Starting from 5-formylpyrimidine intermediates.

- Reduction with NaBH₄ in methanol or ethanol at 0–25°C.

- Isolation of the hydroxymethyl product by standard workup and purification.

Research Findings and Spectroscopic Characterization

Spectroscopic analysis confirms the structure and purity of the synthesized compound:

| Spectroscopic Method | Characteristic Features for (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol |

|---|---|

| IR Spectroscopy | Bands corresponding to –OH stretch (~3400 cm⁻¹), C–Cl stretch, and C–S stretch. |

| ¹H NMR | Singlet for methylthio protons (~2.5 ppm), singlet for hydroxymethyl protons (~4.5 ppm), and aromatic pyrimidine protons between 7–9 ppm. Exchangeable –OH proton confirmed by D₂O shake. |

| ¹³C NMR | Signals for pyrimidine carbons, methylthio carbon (~15 ppm), and hydroxymethyl carbon (~60 ppm). |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight of C6H7ClN2OS (target compound). |

These data collectively confirm successful synthesis and substitution pattern.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination at 4-position | POCl₃ in dry dioxane | Reflux (~80°C) | Several hours | ~70-85 | Selective chlorination |

| Substitution at 2-position | Sodium hydroxide in methanol | 0°C to room temp | 6 hours | ~75-80 | Formation of methylthio intermediate |

| Hydroxymethylation | NaBH₄ reduction of 5-formyl intermediate | 0–25°C | 1–3 hours | ~80-90 | Mild reduction to alcohol |

| Purification | Silica gel chromatography (petroleum ether/methylene chloride) | Ambient | - | - | Ensures high purity |

Q & A

Q. What synthetic methodologies are commonly employed to synthesize (4-chloro-2-(methylthio)pyrimidin-5-yl)methanol, and how is purity validated?

Answer: A typical synthesis involves the reduction of a pyrimidine aldehyde precursor. For example, lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C can reduce a 5-carbaldehyde group to a hydroxymethyl group, as demonstrated in the synthesis of analogous pyrimidine methanol derivatives . Post-synthesis, purity is validated using:

- <sup>1</sup>H NMR spectroscopy to confirm structural integrity (e.g., characteristic peaks for the hydroxymethyl group at δ ~4.5 ppm and aromatic protons at δ ~7.7 ppm) .

- High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities (<1% threshold).

- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., m/z = 204.07 for [M+H]<sup>+</sup> in related compounds) .

Q. How can the stability of this compound be experimentally assessed under varying storage conditions?

Answer: Stability studies should evaluate:

- Thermal stability via thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photostability by exposing samples to UV/visible light (e.g., ICH Q1B guidelines) and monitoring degradation using HPLC .

- Humidity effects by storing samples at 25°C/60% RH and analyzing hydrolytic byproducts (e.g., oxidation of the methylthio group).

Recommendation: Store in amber vials at –20°C under inert atmosphere to minimize degradation .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

Answer:

- 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations and confirm substitution patterns.

- X-ray crystallography (if crystalline) for absolute configuration determination. SHELX programs are widely used for structure refinement .

- Infrared (IR) spectroscopy to identify functional groups (e.g., O–H stretch at ~3300 cm<sup>−1</sup> for the methanol group).

Advanced Research Questions

Q. How can the reactivity of the 2-(methylthio) and 4-chloro substituents be exploited to design derivatives with enhanced bioactivity?

Answer:

- Nucleophilic substitution at C4: Replace the chlorine atom with amines or alkoxides to modulate electronic properties .

- Oxidation of the methylthio group: Convert –SMe to sulfoxide (–SOCH3) or sulfone (–SO2CH3) to alter polarity and target binding .

- Derivatization of the hydroxymethyl group: Esterification or etherification (e.g., using acyl chlorides) to improve membrane permeability .

Q. What experimental strategies are recommended to resolve contradictory bioactivity data in structure-activity relationship (SAR) studies?

Answer:

- Orthogonal assays: Validate activity using both enzymatic (e.g., kinase inhibition) and cellular (e.g., cytotoxicity) assays.

- Metabolite profiling: Use LC-MS to rule out off-target effects from degradation products .

- Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and rationalize discrepancies .

Q. How can cross-coupling reactions be optimized to functionalize the pyrimidine core for drug discovery?

Answer:

- Buchwald-Hartwig amination: Use palladium catalysts (e.g., Pd(OAc)2 with Xantphos) to introduce aryl/alkyl amines at C4 .

- Suzuki-Miyaura coupling: Replace chlorine with boronic acids under Pd(PPh3)4 catalysis. Monitor reaction progress via TLC with UV visualization .

- Microwave-assisted synthesis: Reduce reaction times and improve yields for thermally sensitive intermediates .

Q. What methodologies are employed to analyze degradation pathways and identify toxic byproducts?

Answer:

- Forced degradation studies: Expose the compound to acid/base hydrolysis, oxidative (H2O2), and photolytic stress.

- LC-HRMS: Identify degradation products (e.g., sulfonic acid derivatives from methylthio oxidation) .

- In silico toxicity prediction: Use tools like Derek Nexus to flag mutagenic or hepatotoxic metabolites .

Safety and Best Practices

Q. What safety protocols are critical during handling and disposal?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。